molecular formula C11H9NO4 B12865207 2-(2-Acetylbenzo[d]oxazol-5-yl)acetic acid

2-(2-Acetylbenzo[d]oxazol-5-yl)acetic acid

Cat. No.: B12865207
M. Wt: 219.19 g/mol
InChI Key: VYJYDLAVJJKTRJ-UHFFFAOYSA-N
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Description

2-(2-Acetylbenzo[d]oxazol-5-yl)acetic acid is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features an acetyl group attached to the benzoxazole moiety, which is further connected to an acetic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetylbenzo[d]oxazol-5-yl)acetic acid typically involves the following steps:

  • Formation of Benzoxazole Core: : The initial step involves the cyclization of an ortho-aminophenol with a carboxylic acid derivative to form the benzoxazole core. This reaction is usually carried out under acidic conditions with a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

  • Acetylation: : The benzoxazole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine to introduce the acetyl group at the desired position.

  • Introduction of Acetic Acid Group: : The final step involves the introduction of the acetic acid group through a carboxylation reaction. This can be achieved by treating the acetylated benzoxazole with a suitable carboxylating agent such as carbon dioxide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetylbenzo[d]oxazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the acetyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

2-(2-Acetylbenzo[d]oxazol-5-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Acetylbenzo[d]oxazol-5-yl)acetic acid is largely dependent on its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Ethylbenzo[d]oxazol-5-yl)acetic acid: Similar structure but with an ethyl group instead of an acetyl group.

    2-(1,2-Oxazol-5-yl)acetic acid: Lacks the benzene ring, making it structurally simpler.

Uniqueness

2-(2-Acetylbenzo[d]oxazol-5-yl)acetic acid is unique due to the presence of both an acetyl group and an acetic acid group attached to the benzoxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

2-(2-acetyl-1,3-benzoxazol-5-yl)acetic acid

InChI

InChI=1S/C11H9NO4/c1-6(13)11-12-8-4-7(5-10(14)15)2-3-9(8)16-11/h2-4H,5H2,1H3,(H,14,15)

InChI Key

VYJYDLAVJJKTRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=CC(=C2)CC(=O)O

Origin of Product

United States

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